molecular formula C19H13BrN2O3S B447477 3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide

3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide

Cat. No.: B447477
M. Wt: 429.3g/mol
InChI Key: SRQGDTHJRNNRTO-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a benzo[1,3]dioxole ring, a thiazole ring, and an acrylamide moiety. Its distinctive molecular architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and thiazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of palladium catalysts, such as PdCl2, and ligands like xantphos, in the presence of a base like Cs2CO3, and solvents such as 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to target tubulin and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C19H13BrN2O3S

Molecular Weight

429.3g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C19H13BrN2O3S/c20-14-5-3-13(4-6-14)15-10-26-19(21-15)22-18(23)8-2-12-1-7-16-17(9-12)25-11-24-16/h1-10H,11H2,(H,21,22,23)/b8-2+

InChI Key

SRQGDTHJRNNRTO-KRXBUXKQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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